
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2'-carboxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- is a complex organic compound that belongs to the azobenzene family Azobenzenes are well-known for their photoisomerization properties, which means they can change their structure when exposed to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- typically involves multiple steps The azobenzene core can be synthesized through the diazotization of aniline derivatives, followed by coupling with another aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the azobenzene core, functionalization with the desired groups, and purification to obtain the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The methylsulfonyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylsulfonyloxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Employed in the development of light-controlled biomolecules for studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
Wirkmechanismus
The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- primarily involves its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization can affect molecular interactions, binding affinities, and the overall behavior of the compound in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or interacting with other molecules in a polymer matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with an azobenzene core used in textile industry.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that also exhibits photoresponsive behavior.
Uniqueness
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- stands out due to its unique combination of functional groups, which enhance its solubility, reactivity, and potential for diverse applications. The presence of carboxy and methylsulfonyloxy groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
40136-85-4 |
|---|---|
Molekularformel |
C20H25N3O8S2 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[[4-[bis(2-methylsulfonyloxyethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O8S2/c1-15-14-16(23(10-12-30-32(2,26)27)11-13-31-33(3,28)29)8-9-18(15)21-22-19-7-5-4-6-17(19)20(24)25/h4-9,14H,10-13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
PHSFJAWBKHURGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


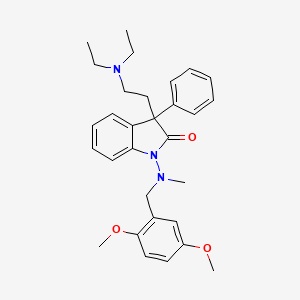
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
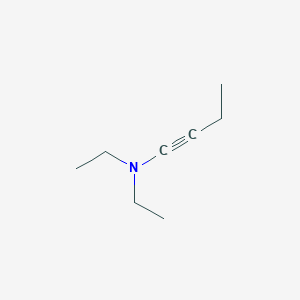
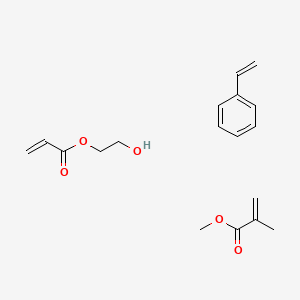
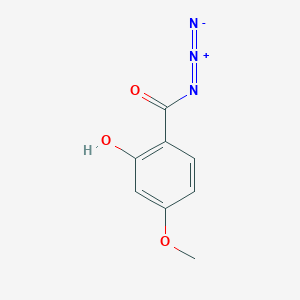
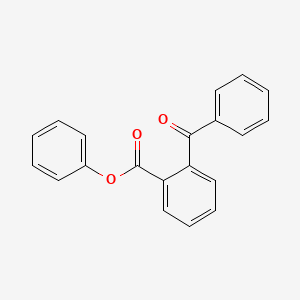

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)
![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
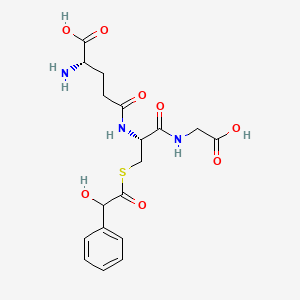
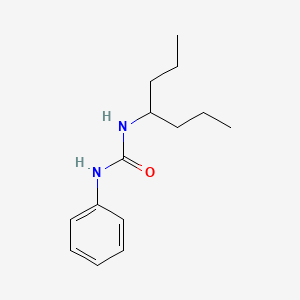
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)
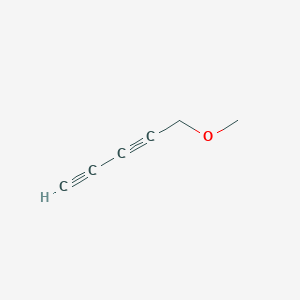
![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
